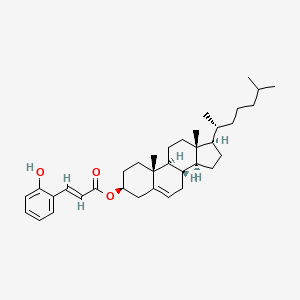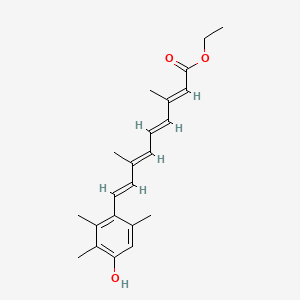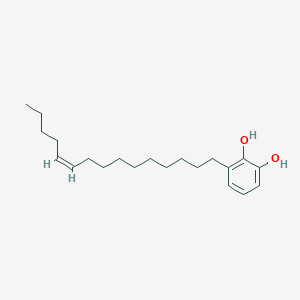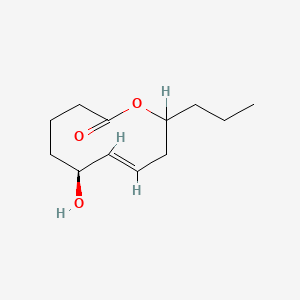
Putaminoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Putaminoxin is an oxacycle.
Applications De Recherche Scientifique
Biological Activity & Synthesis
The stereochemical complexity of Putaminoxin has led to several studies focusing on its total synthesis and the determination of its absolute configuration. This is crucial for understanding its biological activity and potential therapeutic applications. The first stereoselective total synthesis of Putaminoxin E and its epimer was achieved, starting from basic organic components, and involving key steps like Maruoka asymmetric allylation and ring-closing metathesis. This synthesis not only elucidates the structure of Putaminoxin but also allows for the evaluation of its cytotoxic and antimicrobial activities (Sudhakar et al., 2012).
Role in Drug Discovery
Putaminoxin has been implicated in drug discovery efforts, especially in the search for inhibitors against SARS-CoV-2. Computational studies evaluating natural metabolites for their pharmacokinetic properties and safety indices have highlighted Putaminoxin among compounds with favorable absorption, metabolism, distribution, and excretion parameters. Docking studies comparing these compounds to antiviral drugs have shown that Putaminoxin derivatives exhibit substantial binding affinity to key viral proteins, suggesting their potential as lead compounds in therapeutic development (Padhi et al., 2020).
Implications in Phytotoxicity
Research into the phytotoxicity of Putaminoxin and related compounds has provided valuable insights into their mode of action and potential applications in agriculture. Structure-activity relationship studies have been conducted to understand the features contributing to their phytotoxicity against specific weeds, shedding light on the molecular basis of their action and guiding the design of phytotoxic agents based on this scaffold (Berestetskiy et al., 2008).
Propriétés
Numéro CAS |
172104-03-9 |
|---|---|
Nom du produit |
Putaminoxin |
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
(4E,6S)-6-hydroxy-2-propyl-2,3,6,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C12H20O3/c1-2-5-11-8-3-6-10(13)7-4-9-12(14)15-11/h3,6,10-11,13H,2,4-5,7-9H2,1H3/b6-3+/t10-,11?/m1/s1 |
Clé InChI |
SQAZDQDTNRHIGZ-QGXXYDBCSA-N |
SMILES isomérique |
CCCC1C/C=C/[C@H](CCCC(=O)O1)O |
SMILES |
CCCC1CC=CC(CCCC(=O)O1)O |
SMILES canonique |
CCCC1CC=CC(CCCC(=O)O1)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



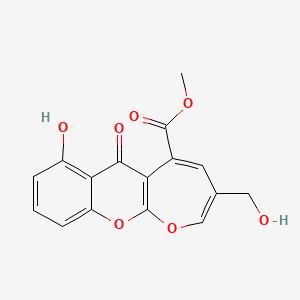
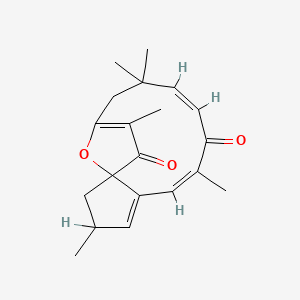
![3,4-Bis[(3,4-dihydroxy-trans-cinnamoyl)oxy]-1,5-dihydroxy-1-cyclohexanecarboxylic acid](/img/structure/B1236881.png)
![2-[4-[(E)-3-[2-[(4-methoxycarbonylphenyl)methoxy]phenyl]prop-2-enoyl]phenoxy]acetic acid](/img/structure/B1236882.png)
![6-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide](/img/structure/B1236884.png)


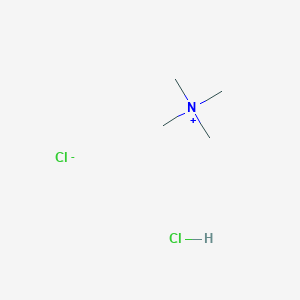
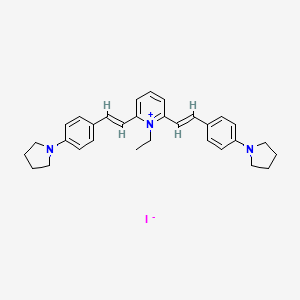
![8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-2-methylbut-2-enoate](/img/structure/B1236892.png)
